Cas no 897957-06-1 (6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one structure
897957-06-1 structure
Product Name:6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
Numero CAS:897957-06-1
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD25542196
CID:2145471
PubChem ID:58006048
Update Time:2024-10-26

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-bromo-1-methyl-1,3-dihydro-indol-2-one
    • 6-Bromo-1-methylindolin-2-one
    • 6-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • UUQLZGHQLZAFHD-UHFFFAOYSA-N
    • SB15909
    • FCH2346450
    • AK342086
    • AX8302042
    • 6-BROMO-1-METHYL-3H-INDOL-2-ONE
    • 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-methyl-
    • 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
    • CS-0054458
    • 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
    • DB-317976
    • MFCD25542196
    • 6-bromo-1-methyl-1,3-dihydro-2H-indol-2-one
    • 897957-06-1
    • SY119942
    • SCHEMBL290257
    • DTXSID701263125
    • XKB95706
    • AKOS023598911
    • DS-12332
    • 6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • MDL: MFCD25542196
    • Inchi: 1S/C9H8BrNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
    • Chiave InChI: UUQLZGHQLZAFHD-UHFFFAOYSA-N
    • Sorrisi: O=C1CC2C(=CC(=CC=2)Br)N1C

Proprietà calcolate

  • Massa esatta: 224.97893g/mol
  • Massa monoisotopica: 224.97893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.3
  • XLogP3: 1.6

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H317
  • Dichiarazione di avvertimento: P280
  • Condizioni di conservazione:Sealed in dry,2-8°C

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-250mg
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
250mg
648CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-5g
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
5g
6182CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-50mg
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
50mg
139.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-1g
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
1g
1530.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-200mg
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
200mg
427.0CNY 2021-07-10
Chemenu
CM246116-250mg
6-Bromo-1-methylindolin-2-one
897957-06-1 95%
250mg
$*** 2023-05-29
Chemenu
CM246116-1g
6-Bromo-1-methylindolin-2-one
897957-06-1 95%
1g
$146 2024-07-21
Chemenu
CM246116-5g
6-Bromo-1-methylindolin-2-one
897957-06-1 95%
5g
$535 2024-07-21
abcr
AB448472-250 mg
6-Bromo-1-methylindolin-2-one; .
897957-06-1
250MG
€166.80 2023-07-18
abcr
AB448472-1 g
6-Bromo-1-methylindolin-2-one; .
897957-06-1
1g
€290.50 2023-07-18

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  rt → 130 °C; 3 h, 130 °C
Riferimento
3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom
Zhao, Hongcai; Zhang, Zhengbing; Lu, Wenhua; Han, Pan; Wang, Wei; et al, Tetrahedron Letters, 2021, 83,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  4 h, reflux
Riferimento
Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles
Wang, Jinge; Osman, Siyitemer; Lu, Xinjiang; Chen, Junyi; Xia, Xu-Dong, Heterocyclic Communications, 2020, 26(1), 168-175

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, 90 °C
Riferimento
Substrates as Electron-Donor Precursors: Synthesis of Naphtho-Fused Oxindoles via Benzannulation of 2-Halobenzaldehydes and Indolin-2-ones
Jia, Feng-Cheng; Xu, Cheng; Zhou, Zhi-Wen; Cai, Qun; Wu, Yan-Dong; et al, Organic Letters, 2016, 18(20), 5232-5235

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  reflux
Riferimento
Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives
Gao, Juan; Chen, Jia-Rong; Duan, Shu-Wen; Li, Tian-Ren; Lu, Liang-Qiu; et al, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  1.5 - 2 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
N-Heterocyclic carbene catalyzed desymmetrization of diols: access to enantioenriched oxindoles having a C3-quaternary stereocenter
Dutta, Sourav; Porey, Arka; Guin, Joyram, Chemical Communications (Cambridge, 2023, 59(38), 5771-5774

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Riferimento
Ligand-Controlled Palladium-Catalyzed Asymmetric [4+3] and [2+3] Annulation Reactions of Spirovinylcyclopropyl Oxindoles with o-Quinone Methides
Zhang, Xiyuan; Zhang, Cong; Jiang, Bo; Gao, Yanfeng; Xu, Xiufang ; et al, Organic Letters, 2022, 24(16), 3097-3101

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  1 h, reflux
Riferimento
Cinchona-alkaloid-catalyzed enantioselective hydroxymethylation of 3-fluorooxindoles with paraformaldehyde
Zhao, Jian-bo; Ren, Xinfeng; Zheng, Bu-quan; Ji, Jian; Qiu, Zi-bin; et al, Journal of Fluorine Chemistry, 2018, 215, 44-51

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, 130 °C
Riferimento
Autoxidation/Aldol Tandem Reaction of 2-Oxindoles with Ketones: A Green Approach for the Synthesis of 3-Hydroxy-2-Oxindoles
Zhang, Qing-Bao; Jia, Wen-Liang; Ban, Yong-Liang; Zheng, Yong; Liu, Qiang; et al, Chemistry - A European Journal, 2016, 22(8), 2595-2598

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.